Flavidinin

説明

Structure

3D Structure

特性

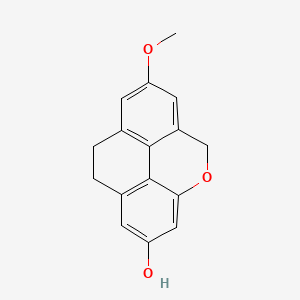

IUPAC Name |

6-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-5-10-3-2-9-4-12(17)7-14-16(9)15(10)11(6-13)8-19-14/h4-7,17H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUZUFYBCBHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C1)COC4=CC(=CC(=C43)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Flavidin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to Flavidin, a naturally occurring 9,10-dihydrophenanthrene derivative. The document addresses the existing ambiguity between "Flavidin" and "Flavidinin," focusing on the scientifically validated data available for Flavidin. It details the compound's potent antioxidant properties, supported by quantitative data from various in vitro assays. Detailed methodologies for these assays are provided to facilitate reproducibility. While specific signaling pathway interactions for Flavidin are not yet elucidated, this guide presents a general overview of pathways commonly modulated by flavonoids, offering a foundation for future research. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction and Clarification of Nomenclature

In the scientific literature and chemical databases, there exists a degree of ambiguity between the compounds referred to as "Flavidin" and "this compound." This guide primarily focuses on Flavidin (CAS No: 83924-98-5) , for which there is a substantial body of verifiable chemical and biological data.

This compound (CAS No: 83925-00-2) , while mentioned in some commercial and literature sources, has conflicting and limited structural and biological information available. A "revised structure of this compound from Acampe praemorsa" has been cited, but the definitive revised structure is not readily accessible in the public domain.[1] Furthermore, the molecular formula for this compound is reported as C16H14O3, distinguishing it from Flavidin. Given the lack of concrete data for this compound, this guide will proceed with a detailed analysis of Flavidin.

Chemical Structure of Flavidin

Flavidin is a 9,10-dihydrophenanthrene derivative isolated from various Orchidaceae species, including Coelogyne flavida, Pholidota articulata, and Otochilus fusca.[2]

Table 1: Chemical Identifiers and Properties of Flavidin

| Property | Value | Source |

| IUPAC Name | 2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol | PubChem[3] |

| CAS Number | 83924-98-5 | PubChem[3] |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem[3] |

| Molecular Weight | 240.25 g/mol | PubChem[3] |

| Canonical SMILES | C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O | Biosynth[4] |

| InChI | InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2 | PubChem |

| Physical Description | Powder | Coompo |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Coompo |

Biological Activity: Antioxidant Properties

The primary biological activity of Flavidin reported in the literature is its potent antioxidant capacity.[5] This activity has been evaluated through several in vitro models, demonstrating its efficacy as a free radical scavenger.

Quantitative Antioxidant Data

The antioxidant potential of Flavidin has been quantified and compared with standard antioxidants like Butylated hydroxyanisole (BHA).

Table 2: In Vitro Antioxidant Activity of Flavidin

| Assay | Concentration | Result | Comparison Standard | Source |

| β-Carotene-Linoleate Assay | 50 ppm | 90.2% antioxidant activity | Almost equivalent to BHA | [5] |

| DPPH Radical Scavenging Assay | 5, 10, 20, 40 ppm | More active than BHA at all tested concentrations | Butylated hydroxyanisole (BHA) | [5] |

| Phosphomolybdenum Assay | Not specified | "Very good antioxidant capacity" | Not specified | [5] |

| Hydrogen Peroxide Scavenging | Not specified | "Effective hydrogen peroxide scavenging activity" | Not specified | [5] |

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to characterize Flavidin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, Flavidin solution of varying concentrations, and a standard antioxidant (e.g., ascorbic acid or BHA).

-

Procedure:

-

Prepare a series of dilutions of the Flavidin extract in methanol.

-

To 2 mL of each dilution, add 2 mL of the DPPH solution.

-

The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

β-Carotene-Linoleic Acid Bleaching Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

-

Reagents: β-carotene, linoleic acid, Tween 40, chloroform, and distilled water.

-

Procedure:

-

A stock solution of β-carotene and linoleic acid is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform, adding 25 µL of linoleic acid and 200 mg of Tween 40.

-

The chloroform is completely evaporated under vacuum.

-

100 mL of aerated distilled water is added, and the mixture is vigorously shaken to form an emulsion.

-

2.5 mL of this emulsion is transferred to test tubes containing 0.5 mL of the Flavidin solution at different concentrations.

-

The absorbance is measured immediately at 470 nm against a blank (emulsion without β-carotene).

-

The tubes are then incubated in a water bath at 50°C for 2 hours.

-

The absorbance is measured again at 470 nm.

-

The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

-

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex.

-

Reagents: Reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate), Flavidin solution.

-

Procedure:

-

0.3 mL of the Flavidin solution is mixed with 3 mL of the reagent solution.

-

The tubes are incubated at 95°C for 90 minutes.

-

After cooling to room temperature, the absorbance is measured at 695 nm against a blank.

-

The total antioxidant capacity is expressed as equivalents of a standard antioxidant (e.g., ascorbic acid).

-

Hydrogen Peroxide Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

-

Reagents: Hydrogen peroxide solution (40 mM in phosphate buffer, pH 7.4), Flavidin solution.

-

Procedure:

-

A solution of hydrogen peroxide (40 mM) is prepared in phosphate buffer (pH 7.4).

-

The Flavidin solution (at various concentrations) is added to the hydrogen peroxide solution.

-

The absorbance is measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide.

-

The percentage of hydrogen peroxide scavenged is calculated.

-

Signaling Pathways: A General Perspective for Flavonoids

Currently, there is a lack of specific studies detailing the direct interaction of Flavidin with cellular signaling pathways. However, as a flavonoid, it is plausible that Flavidin may modulate pathways known to be affected by this class of compounds. Flavonoids are recognized for their anti-inflammatory and potential anticancer activities, which are often mediated through the regulation of key signaling cascades.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response. Many flavonoids have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Flavidin | C15H12O3 | CID 158594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flavidin | 83924-98-5 | IDA92498 | Biosynth [biosynth.com]

- 5. Antioxidant activities of flavidin in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavidinin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flavidinin, a naturally occurring phenolic compound. This document consolidates key chemical data, detailed experimental protocols for assessing its antioxidant activity, and an exploration of potential signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Core Compound Data

This compound is a bioactive molecule that has garnered interest for its potential therapeutic properties. Below is a summary of its fundamental chemical identifiers.

| Property | Value | Source(s) |

| CAS Number | 83925-00-2 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [3] |

Experimental Protocols: Antioxidant Activity

This compound's antioxidant potential can be evaluated through various in vitro assays. The following sections detail the methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured spectrophotometrically, is proportional to the scavenging activity.

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction: In a 96-well plate or cuvettes, mix a defined volume of the this compound solution (or control) with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging Activity = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

β-Carotene/Linoleic Acid Bleaching Assay

This method evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Procedure:

-

Preparation of β-Carotene-Linoleic Acid Emulsion:

-

Dissolve 0.5 mg of β-carotene in 1 ml of chloroform.

-

Add 25 µL of linoleic acid and 200 mg of Tween 20 to the β-carotene solution.

-

Remove the chloroform using a vacuum evaporator.

-

Add 100 ml of distilled water to the residue and shake vigorously to form an emulsion.

-

-

Reaction:

-

Aliquot 2.5 ml of the emulsion into test tubes.

-

Add 350 µL of the this compound sample at different concentrations.

-

A negative control containing the same volume of solvent instead of the sample is also prepared. Butylated hydroxytoluene (BHT) can be used as a positive control.

-

-

Incubation: Vortex all samples for 1 minute and incubate them in a water bath at 50°C for 2 hours.

-

Measurement: Measure the absorbance of the samples at 470 nm at the beginning of the incubation (t=0) and after 2 hours (t=2h).

-

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the following formula: % Inhibition = [1 - (A₀ - Aₜ) / (A'₀ - A'ₜ)] x 100 Where A₀ and Aₜ are the absorbances of the sample at t=0 and t=2h, and A'₀ and A'ₜ are the absorbances of the control at t=0 and t=2h.

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex.

Procedure:

-

Reagent Solution: Prepare a reagent solution consisting of 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

-

Reaction:

-

Combine 0.3 ml of the this compound sample solution with 3 ml of the reagent solution.

-

A blank is prepared using 0.3 ml of the solvent instead of the sample.

-

-

Incubation: Incubate the reaction tubes in a water bath at 95°C for 90 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance of the solution at 695 nm against the blank.

-

Quantification: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.

Hydrogen Peroxide Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide.

Procedure:

-

Hydrogen Peroxide Solution: Prepare a 40 mM solution of hydrogen peroxide in a phosphate buffer (pH 7.4).

-

Reaction:

-

Add a specific volume of the this compound sample to the hydrogen peroxide solution.

-

A blank solution containing the phosphate buffer without hydrogen peroxide is used for background subtraction.

-

-

Measurement: After a 10-minute incubation period, measure the absorbance of the hydrogen peroxide at 230 nm against the blank.

-

Calculation: The percentage of hydrogen peroxide scavenged is calculated as: % Scavenged = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (hydrogen peroxide solution without the sample) and A₁ is the absorbance in the presence of the this compound sample.

Potential Signaling Pathways

While direct experimental evidence specifically elucidating the signaling pathways modulated by this compound is not yet available in the scientific literature, its classification as a flavonoid suggests potential interactions with key cellular signaling cascades known to be affected by this class of compounds. Flavonoids are recognized for their ability to influence pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many flavonoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Generalized NF-κB signaling pathway potentially modulated by flavonoids.

Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Signaling Pathways

Flavonoids have also been reported to interfere with the MAPK and PI3K/Akt signaling pathways, which are critical in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is often associated with cancer. Further research is required to determine if this compound exerts its effects through these mechanisms.

Conclusion and Future Directions

This compound presents as a compound of interest for its potential antioxidant properties. The experimental protocols provided in this guide offer a standardized approach for the continued investigation of its bioactivity. A significant area for future research will be the elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its effects. Such studies will be crucial in determining its therapeutic potential for the development of novel pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Flavonoids: A Technical Guide for Researchers

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are of significant interest due to their numerous pharmacological properties.[1] However, their complex structures, featuring multiple functional groups, present challenges in predicting and optimizing their solubility—a key determinant of bioavailability and efficacy in pharmaceutical formulations.[1]

Quantitative Solubility Data of Representative Flavonoids

The solubility of flavonoids is highly dependent on both the specific flavonoid structure and the nature of the solvent.[2][3] The presence of hydroxyl groups, glycosidic linkages, and the overall polarity of the molecule play crucial roles. The following tables summarize the experimentally determined solubility of several common flavonoids in various organic solvents and water.

| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol/L) |

| Quercetin | Acetone | 50 | 80.08 ± 1.00[4] |

| tert-Amyl Alcohol | 50 | 67.01 ± 0.57[4] | |

| Acetonitrile | 50 | 5.40 ± 0.79[4] | |

| Hesperetin | Acetonitrile | Not Specified | 85[2][4] |

| Naringenin | Acetonitrile | Not Specified | 77[2][4] |

| Rutin | Acetonitrile | 50 | 0.50 ± 0.01[4] |

| tert-Amyl Alcohol | 50 | 60.03 ± 0.40[4] | |

| Acetone | 50 | 13.50 ± 0.34[4] | |

| Isoquercitrin | tert-Amyl Alcohol | 50 | 66.11 ± 2.00[4] |

| Acetone | 50 | 30.04 ± 0.45[4] | |

| Acetonitrile | 50 | 3.90 ± 0.06[4] |

| Delphinidin | Solvent | Temperature (K) | Solubility (mol fraction x 10^4) |

| Methanol | 298.15 | 415.64 | |

| 343.15 | 1075.26 | ||

| Water | 298.15 | 53.53 | |

| 343.15 | 163.71 | ||

| Ethanol | Not Specified | Lower than Methanol & Water[5] | |

| Acetone | Not Specified | Lower than Methanol, Water & Ethanol[5] |

Key Observations:

-

Aglycones vs. Glycosides: Aglycones like quercetin tend to be more soluble in moderately polar organic solvents like acetone.[4] In contrast, glycosylated flavonoids such as rutin often exhibit lower solubility in these solvents.[2][4]

-

Solvent Polarity: The solubility of flavonoids does not always correlate directly with solvent polarity. For instance, quercetin is more soluble in acetone than in the more polar acetonitrile.[4] Polar flavonoids show affinity for aqueous and alcoholic solvents, while nonpolar flavonoids are more soluble in solvents like chloroform and diethyl ether.[6]

-

Temperature Dependence: As demonstrated with delphinidin, the solubility of flavonoids generally increases with temperature.[5]

Experimental Protocols for Solubility Determination

Several methodologies are employed to determine the solubility of flavonoids. The choice of method often depends on the compound's properties and the desired accuracy.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[1]

Methodology:

-

Preparation: An excess amount of the flavonoid is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[4] A kinetic study can be performed to determine the time required to reach a plateau in concentration.[2]

-

Separation: The saturated solution is filtered (e.g., through a 0.22 µm filter) to remove undissolved solid.[2]

-

Quantification: The concentration of the flavonoid in the filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[2]

Spectrophotometric Method

For chromophoric compounds like flavonoids, UV-Vis spectrophotometry offers a straightforward method for solubility determination.

Methodology:

-

Standard Curve: A standard curve is generated by measuring the absorbance of a series of solutions with known concentrations of the flavonoid at its wavelength of maximum absorbance (λmax).

-

Sample Preparation and Analysis: A saturated solution is prepared as in the shake-flask method. The filtrate is then diluted appropriately to fall within the linear range of the standard curve, and its absorbance is measured.

-

Concentration Calculation: The concentration of the flavonoid in the saturated solution is calculated based on the standard curve.

Gravimetric Method

The gravimetric method is a direct and simple approach, particularly useful for determining the solubility of compounds in volatile solvents.

Methodology:

-

Equilibration: A known volume of the saturated solution, prepared as described above, is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Solubility Calculation: The mass of the dissolved flavonoid is determined, and the solubility is expressed in terms of mass per volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining flavonoid solubility.

Quantitative Analysis Techniques

Accurate quantification of the dissolved flavonoid is paramount. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high sensitivity, specificity, and ability to separate complex mixtures.[7]

Typical HPLC Parameters for Flavonoid Analysis:

-

Column: A C18 reversed-phase column is commonly used.[7]

-

Mobile Phase: A gradient elution is often employed, typically consisting of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).[7]

-

Detection: A Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector is frequently used for detection and quantification.[7]

The following diagram illustrates the logical flow of a typical HPLC analysis for solubility determination.

Conclusion

The solubility of flavonoids is a multifaceted property influenced by their chemical structure and the solvent system. While a universal solvent for all flavonoids does not exist, a systematic approach to solubility screening using methods like the shake-flask protocol coupled with HPLC analysis can provide the necessary data for formulation development. The information presented in this guide, though not specific to "Flavidinin," provides a robust framework for researchers to approach the solubility determination of any flavonoid of interest, thereby facilitating the advancement of their research and development efforts.

References

- 1. Solubility of flavonoids in pure and mixed solvents [bibliotecadigital.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Flavidinin: A Technical Guide to its Potential Biological Activities for Researchers and Drug Development Professionals

Introduction

Flavidinin, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its antioxidant properties. While research on this compound is still emerging, this document consolidates the available quantitative data, details the experimental methodologies used in its study, and explores potential mechanisms of action, drawing parallels with the broader class of flavonoids where direct data on this compound is not yet available. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Antioxidant Activity of this compound

The most well-documented biological activity of this compound is its potent antioxidant capacity. A key study by Jayaprakasha and colleagues investigated its efficacy in several in vitro antioxidant models.[1] The following sections summarize the quantitative findings and the experimental protocols employed in this research.

Data Presentation: In Vitro Antioxidant Assays

The antioxidant potential of this compound has been quantitatively assessed using various established assays. The results are summarized in the tables below for clear comparison.

Table 1: β-Carotene-Linoleate Bleaching Assay

| Compound | Concentration (ppm) | Antioxidant Activity (%) |

| This compound | 50 | 90.2 |

| BHA (Standard) | 50 | ~90 |

Data sourced from Jayaprakasha et al.[1]

Table 2: DPPH Radical Scavenging Activity

| Compound | Concentration (ppm) | Radical Scavenging Activity |

| This compound | 5 | More active than BHA |

| This compound | 10 | More active than BHA |

| This compound | 20 | More active than BHA |

| This compound | 40 | More active than BHA |

| BHA (Standard) | 5, 10, 20, 40 | Less active than this compound |

Data sourced from Jayaprakasha et al.[1]

Table 3: Phosphomolybdenum Method

| Compound | Result |

| This compound | Showed very good antioxidant capacity |

Data sourced from Jayaprakasha et al.[1]

Table 4: Hydrogen Peroxide Scavenging Activity

| Compound | Result |

| This compound | Showed effective hydrogen peroxide scavenging activity |

Data sourced from Jayaprakasha et al.[1]

Experimental Protocols: Antioxidant Assays

The following are detailed methodologies for the key antioxidant experiments cited.

1. β-Carotene-Linoleate Bleaching Assay:

This assay evaluates the ability of an antioxidant to inhibit the bleaching of β-carotene by linoleic acid free radicals.

-

Reagents: β-carotene, linoleic acid, Tween 40, chloroform, and the test compound (this compound).

-

Procedure:

-

A solution of β-carotene in chloroform is prepared.

-

Linoleic acid and Tween 40 are added to the β-carotene solution.

-

Chloroform is removed under vacuum.

-

The resulting residue is emulsified with aerated distilled water.

-

Aliquots of the emulsion are transferred to test tubes containing the test compound.

-

The absorbance is measured at 470 nm immediately and after a set incubation period at a specific temperature.

-

The antioxidant activity is calculated based on the rate of β-carotene bleaching.

-

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This method assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents: DPPH solution in methanol and the test compound (this compound).

-

Procedure:

-

A solution of DPPH in methanol is prepared.

-

The test compound at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

3. Phosphomolybdenum Assay (Total Antioxidant Capacity):

This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex at acidic pH.

-

Reagents: Reagent solution (sulfuric acid, sodium phosphate, ammonium molybdate) and the test compound (this compound).

-

Procedure:

-

An aliquot of the test compound solution is mixed with the reagent solution.

-

The mixture is incubated at a specific temperature for a set time.

-

The absorbance of the complex is measured at 695 nm.

-

The antioxidant capacity is expressed as equivalents of a standard antioxidant (e.g., ascorbic acid).

-

4. Hydrogen Peroxide Scavenging Assay:

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide.

-

Reagents: Hydrogen peroxide solution in phosphate buffer (pH 7.4) and the test compound (this compound).

-

Procedure:

-

A solution of hydrogen peroxide is prepared in phosphate buffer.

-

The test compound is added to the hydrogen peroxide solution.

-

The absorbance is measured at 230 nm after a specific incubation time against a blank solution (phosphate buffer without hydrogen peroxide).

-

The percentage of hydrogen peroxide scavenged is calculated.

-

Visualization of Antioxidant Experimental Workflow

Caption: Workflow of in vitro antioxidant activity assessment for this compound.

Potential Biological Activities of this compound (Inferred from Flavonoid Research)

While specific research on this compound's anti-inflammatory, anticancer, and antimicrobial properties is not yet available, its classification as a flavonoid suggests it may possess these activities. Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological effects.[2][3] The following sections discuss these potential activities, with the understanding that this is based on the general properties of flavonoids and requires specific experimental validation for this compound.

Potential Anti-inflammatory Effects

Flavonoids are known to exert anti-inflammatory effects through various mechanisms.[4][5] These include the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways.[6]

Potential Signaling Pathways Involved in Anti-inflammatory Action:

Caption: Putative anti-inflammatory signaling pathways modulated by flavonoids.

Potential Anticancer Properties

Many flavonoids have demonstrated anticancer activities in preclinical studies.[7][8] Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[9] Flavonoids can also modulate signaling pathways that are often dysregulated in cancer.[10]

Potential Signaling Pathways Involved in Anticancer Action:

Caption: Putative anticancer signaling pathways influenced by flavonoids.

Potential Antimicrobial Activity

Flavonoids have been reported to possess activity against a wide range of microorganisms, including bacteria and fungi.[11][12] The mechanisms of their antimicrobial action can involve the inhibition of microbial enzymes, disruption of microbial cell membranes, and interference with microbial nucleic acid synthesis. The specific activity and spectrum of a flavonoid depend on its chemical structure.

Conclusion and Future Directions

The available evidence strongly supports the potent antioxidant activity of this compound. The quantitative data from various in vitro assays demonstrate its efficacy in scavenging free radicals and inhibiting oxidative processes. While specific studies on other biological activities of this compound are currently lacking, its classification as a flavonoid suggests a promising potential for anti-inflammatory, anticancer, and antimicrobial effects.

Future research should focus on:

-

In-depth investigation of this compound's anti-inflammatory, anticancer, and antimicrobial properties using a variety of in vitro and in vivo models.

-

Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic and toxicological studies to assess its safety and bioavailability for potential therapeutic development.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further dedicated research is crucial to fully uncover and harness the promising biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iomcworld.com [iomcworld.com]

- 4. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Flavidinin mechanism of action speculations

An In-Depth Technical Guide on the Speculative Mechanisms of Action of Flavidinin

Introduction

This compound is presumed to be a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their antioxidant and anti-inflammatory properties, which underpin their potential therapeutic applications in a range of human diseases.[1][2] This document provides a technical overview of the speculative mechanisms of action of this compound, targeting an audience of researchers, scientists, and drug development professionals. The core of this guide focuses on its potential antioxidant and anti-inflammatory activities, supported by quantitative data from studies on flavidin, detailed experimental protocols, and visualizations of implicated signaling pathways.

Core Speculative Mechanisms of Action

The therapeutic potential of this compound is likely rooted in two primary mechanisms: potent antioxidant activity and the modulation of key inflammatory signaling pathways.

Antioxidant Activity

Flavonoids are powerful antioxidants in vitro, and it is speculated that this compound shares this characteristic.[2] The primary antioxidant mechanisms of flavonoids include:

-

Direct Scavenging of Reactive Oxygen Species (ROS): Flavonoids can directly neutralize free radicals, such as superoxide and hydroxyl radicals, by donating a hydrogen atom or an electron, thereby terminating the damaging chain reactions.

-

Chelation of Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS. Flavonoids can chelate these metal ions, rendering them inactive.

-

Upregulation of Endogenous Antioxidant Enzymes: Flavonoids may enhance the expression and activity of cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), providing indirect antioxidant effects.[3]

Studies on flavidin, isolated from Orchidaceae species, have demonstrated significant antioxidant potency in various in vitro models.[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathophysiology of numerous diseases.[1] Flavonoids are known to exert anti-inflammatory effects through several mechanisms, and this compound is speculated to act similarly.[5]

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][6]

-

Modulation of Inflammatory Signaling Pathways: Flavonoids can interfere with key signaling cascades that regulate the expression of pro-inflammatory genes. The primary speculative targets for this compound are the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9] Flavonoids are known to inhibit this pathway, often by preventing the degradation of IκBα.[2][3]

Figure 1: Speculative Inhibition of the NF-κB Pathway by this compound.

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation, apoptosis, and proliferation. The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] These pathways can be activated by various extracellular stimuli, leading to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades.[10][11]

Figure 2: Speculative Modulation of MAPK Pathways by this compound.

Quantitative Data Presentation

The following tables summarize the quantitative antioxidant activity of flavidin as reported in the literature.[4]

Table 1: Antioxidant Activity of Flavidin by β-Carotene-Linoleate Method

| Compound | Concentration (ppm) | Antioxidant Activity (%) |

| Flavidin | 50 | 90.2 |

| BHA (Standard) | 50 | ~90 |

Table 2: DPPH Radical Scavenging Activity of Flavidin vs. BHA

| Compound | Concentration (ppm) | Radical Scavenging Activity (%) |

| Flavidin | 5 | > BHA |

| 10 | > BHA | |

| 20 | > BHA | |

| 40 | > BHA |

Note: The original study states flavidin showed "more radical scavenging activity than BHA at all the tested concentrations."[4]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Ascorbic acid, BHA).

-

Solvent (methanol or ethanol).

-

-

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent. The absorbance at 517 nm should be approximately 1.0.

-

In a test tube or microplate well, add a specific volume of the test compound solution to the DPPH working solution.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[12]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

β-Carotene-Linoleate Assay

This method assesses the ability of an antioxidant to inhibit the bleaching of β-carotene, which is caused by its reaction with free radicals generated from the oxidation of linoleic acid.[14][15]

-

Reagents:

-

β-carotene solution (in chloroform).

-

Linoleic acid.

-

Tween 20 (emulsifier).

-

Test compound at various concentrations.

-

Positive control (e.g., BHT, BHA).[15]

-

-

Procedure:

-

Prepare a β-carotene-linoleic acid emulsion. Dissolve β-carotene in chloroform, then add linoleic acid and Tween 20.

-

Evaporate the chloroform under vacuum.

-

Add distilled water and shake vigorously to form an emulsion.

-

Aliquot the emulsion into test tubes and add the test compound solution.

-

Record the initial absorbance at 470 nm (t=0).

-

Incubate the tubes in a water bath at 50°C for a specified period (e.g., 2 hours).[14]

-

Measure the final absorbance at 470 nm.

-

-

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

Phosphomolybdenum Assay

This assay measures the total antioxidant capacity of a compound based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant, forming a green phosphomolybdate complex.[5][16]

-

Reagents:

-

Procedure:

-

Calculation: The antioxidant capacity is typically expressed as equivalents of the standard (e.g., ascorbic acid equivalents).

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of a compound to scavenge hydrogen peroxide.[19]

-

Reagents:

-

Hydrogen peroxide solution (e.g., 40 mM) in a phosphate buffer (pH 7.4).[19]

-

Test compound at various concentrations.

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Add the test compound solution to the hydrogen peroxide solution.

-

Incubate at room temperature for a specified time (e.g., 10 minutes).[19]

-

Measure the absorbance of the remaining hydrogen peroxide at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.

-

-

Calculation: The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (H₂O₂ solution without the test compound).

Figure 3: General Workflow for In Vitro Antioxidant Assays.

Conclusion

While direct experimental data on this compound is lacking, the available evidence for the related compound flavidin and the broader class of flavonoids provides a strong basis for speculating on its mechanism of action. This compound is likely a potent antioxidant capable of neutralizing free radicals through various mechanisms. Furthermore, its therapeutic potential is likely enhanced by its ability to modulate key pro-inflammatory signaling pathways, namely NF-κB and MAPKs. The data and protocols presented in this guide offer a framework for future research to validate these speculative mechanisms and explore the potential of this compound as a novel therapeutic agent for diseases with an inflammatory and oxidative stress etiology. Comprehensive studies are required to confirm these hypotheses and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways | MDPI [mdpi.com]

- 4. Antioxidant activities of flavidin in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4.6. Phosphomolybdenum Assay [bio-protocol.org]

- 6. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]

- 7. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. mdpi.com [mdpi.com]

- 14. 4.7.3. β-Carotene/Linoleic Acid Bleaching Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. plant-stress.weebly.com [plant-stress.weebly.com]

- 18. researchgate.net [researchgate.net]

- 19. medwinpublishers.com [medwinpublishers.com]

Unveiling Flavidinin: A Technical Guide to its Natural Origins and Isolation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources, isolation, and purification of the flavonoid Flavidinin has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the compound, its origins in various orchid species, and detailed methodologies for its extraction and characterization.

This compound (CAS No: 83925-00-2; Molecular Formula: C₁₆H₁₄O₃) is a flavonoid compound that has been identified in several species of orchids.[1] This guide focuses on its primary natural sources and the experimental protocols for its isolation, providing a valuable resource for further research and development.

Natural Sources of this compound

This compound has been predominantly isolated from the following orchid species:

-

Acampe praemorsa : This epiphytic orchid is a significant source of this compound. The compound's structure was notably revised based on material isolated from this plant.

-

Pholidota articulata : This species is another documented natural source from which this compound can be extracted.[2]

-

Coelogyne uniflora : Research has also identified the presence of this compound in this orchid species.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on standard phytochemical practices for flavonoids.

Experimental Protocol: Isolation from Acampe praemorsa

1. Plant Material Collection and Preparation: Fresh aerial parts of Acampe praemorsa are collected and shade-dried at room temperature. The dried plant material is then coarsely powdered to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method involves the use of methanol or a mixture of dichloromethane and methanol. The extraction is typically carried out at room temperature over an extended period or using a Soxhlet apparatus for more exhaustive extraction.

3. Fractionation: The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, is expected to be concentrated in the ethyl acetate fraction.

4. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography for the isolation of pure this compound.

-

Adsorbent: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling and Crystallization: Fractions showing a prominent spot corresponding to this compound on the TLC plate (visualized under UV light or with a suitable staining reagent) are pooled together. The pooled fractions are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure crystals of this compound.

5. Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield of this compound from these natural sources. The yield is dependent on various factors, including the geographical location of the plant, the season of collection, and the extraction method employed.

Experimental and Logical Workflows

The general workflow for the isolation and characterization of this compound can be visualized as follows:

Biological Activity and Signaling Pathways

While this compound is classified as a flavonoid, a class of compounds known for a wide range of biological activities including antioxidant and anti-inflammatory effects, specific studies on the signaling pathways modulated by this compound are not yet extensively reported in publicly available literature. The general antioxidant mechanism for flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.

A potential antioxidant mechanism can be depicted as follows:

Further research is required to elucidate the specific biological activities of this compound and its interactions with cellular signaling pathways. This guide provides a foundational resource for researchers to undertake such investigations.

References

The Biosynthesis of Flavidinin: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Key Enzymes, and Regulatory Mechanisms

Flavidinin, a notable 9,10-dihydrophenanthrene derivative found in various orchid species, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for metabolic engineering applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, plant biochemistry, and pharmacology.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a dihydrostilbene intermediate, which then undergoes an intramolecular oxidative coupling to yield the characteristic 9,10-dihydrophenanthrene core structure of this compound.

A critical finding in the structural elucidation of this compound is the revised structure from Acampe praemorsa, which has clarified its precise chemical makeup and is essential for a detailed understanding of the final biosynthetic steps[1].

The overall biosynthetic route can be summarized as follows:

-

Phenylpropanoid Pathway Initiation: L-phenylalanine is converted to cinnamic acid and subsequently to m-coumaric acid.

-

Activation to a CoA-ester: m-Coumaric acid is reduced to dihydro-m-coumaric acid, which is then activated to dihydro-m-coumaroyl-CoA.

-

Formation of a Dihydrostilbene Intermediate: The key enzyme, bibenzyl synthase, catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form a dihydrostilbene (also referred to as a bibenzyl) intermediate.

-

Oxidative Cyclization: The dihydrostilbene intermediate undergoes an intramolecular oxidative coupling reaction to form the 9,10-dihydrophenanthrene skeleton.

-

Tailoring Reactions: The basic dihydrophenanthrene scaffold is further modified by tailoring enzymes, such as hydroxylases and methyltransferases, to yield the final this compound molecule.

The induction of enzymes in this pathway, particularly bibenzyl synthase, in response to fungal elicitors suggests that this compound and related compounds function as phytoalexins, playing a role in the plant's defense mechanisms.

Key Enzymes and Intermediates

The biosynthesis of this compound involves a cascade of enzymatic reactions, with bibenzyl synthase playing a pivotal role.

Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H)

The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid , catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid . While p-coumaric acid is a precursor for many flavonoids, the pathway to dihydrophenanthrenes in orchids utilizes m-coumaric acid . The precise enzymatic steps leading to m-coumaric acid in this context are not fully elucidated but are believed to involve hydroxylases acting on cinnamic acid or a related intermediate.

Formation of Dihydro-m-coumaroyl-CoA

m-Coumaric acid is first reduced to dihydro-m-coumaric acid . This dihydro- form is then activated by a CoA ligase to form dihydro-m-coumaroyl-CoA , the starter molecule for the subsequent condensation reaction.

Bibenzyl Synthase (BBS)

Bibenzyl synthase (BBS) , a type III polyketide synthase, is the key enzyme that commits intermediates to the dihydrophenanthrene pathway. It catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form a bicyclic dihydrostilbene (bibenzyl) intermediate. This reaction is analogous to the action of stilbene synthase and chalcone synthase in other plant pathways. The expression of bibenzyl synthase genes has been shown to be inducible by fungal infection in orchids like Phalaenopsis.

Oxidative Cyclization to the 9,10-Dihydrophenanthrene Core

The conversion of the dihydrostilbene intermediate to the tricyclic 9,10-dihydrophenanthrene core is a critical step involving an intramolecular oxidative coupling. While the specific enzyme catalyzing this reaction in this compound biosynthesis has not been definitively identified, enzymes such as cytochrome P450 monooxygenases and laccases are known to be involved in similar phenolic coupling reactions in other plant biosynthetic pathways[2][3][4][5][6][7]. These enzymes are capable of generating the necessary radical intermediates for the C-C bond formation that closes the third ring.

Tailoring Enzymes

Following the formation of the core 9,10-dihydrophenanthrene skeleton, a series of tailoring reactions , including hydroxylation, methylation, and potentially glycosylation, are catalyzed by specific enzymes to produce the final structure of this compound. These enzymes likely include other cytochrome P450s for hydroxylation and O-methyltransferases (OMTs) for methylation.

Quantitative Data

Quantitative data on the enzymology and metabolite concentrations in the this compound biosynthetic pathway are limited. However, some relevant data for bibenzyl synthase from Dendrobium officinale has been reported, providing insights into the enzyme's catalytic efficiency.

| Enzyme | Substrate | Vmax | Km | Source |

| Bibenzyl Synthase (DoBS1) | Dihydroresveratrol | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | 0.30 ± 0.08 mmol | [8] |

| Bibenzyl Synthase (DsBBS) | Resveratrol | 0.88 ± 0.07 pmol s⁻¹ mg⁻¹ | Not Reported | [9] |

Table 1: Kinetic Parameters of Bibenzyl Synthases from Orchids.

Experimental Protocols

Bibenzyl Synthase Enzyme Assay

This protocol is adapted from studies on bibenzyl synthase from orchids[8][10].

Materials:

-

Purified recombinant bibenzyl synthase or crude protein extract from orchid tissue.

-

Dihydro-m-coumaroyl-CoA (substrate).

-

[2-¹⁴C]Malonyl-CoA (substrate, for radioactive detection) or unlabeled malonyl-CoA (for HPLC-based detection).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Stopping solution (e.g., ethyl acetate or methanol).

-

HPLC system with a suitable column (e.g., C18) for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dihydro-m-coumaroyl-CoA, and [2-¹⁴C]malonyl-CoA (or unlabeled malonyl-CoA). A typical reaction volume is 50-100 µL.

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate) if necessary.

-

Analyze the product by thin-layer chromatography (TLC) with autoradiography (for radioactive assays) or by HPLC-UV/MS for product identification and quantification[8].

Extraction and Analysis of this compound from Orchid Tissue

This protocol provides a general method for the extraction and analysis of dihydrophenanthrenes like this compound from orchid plant material[11][12][13].

Materials:

-

Fresh or dried orchid tissue (e.g., leaves, stems, or roots).

-

Extraction solvent (e.g., methanol or ethanol).

-

Liquid-liquid extraction solvents (e.g., hexane, ethyl acetate).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC-MS system with a C18 column.

Procedure:

-

Extraction: Homogenize the plant material and extract with the chosen solvent (e.g., methanol) multiple times.

-

Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the compounds. Dihydrophenanthrenes are typically found in the ethyl acetate fraction.

-

Purification (Optional): The ethyl acetate fraction can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20) or SPE to isolate this compound.

-

Analysis: Analyze the fractions or the purified compound using HPLC-DAD-MS/MS. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of formic acid) is commonly used for separation.

-

Identification: Identify this compound based on its retention time, UV spectrum, and mass fragmentation pattern compared to a standard or literature data[12].

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core biosynthetic pathway of this compound and a conceptual workflow for its analysis.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Caption: Experimental workflow for the isolation and analysis of this compound.

Future Perspectives

While significant progress has been made in elucidating the general pathway for dihydrophenanthrene biosynthesis in orchids, several key areas require further investigation to fully understand this compound formation. The definitive identification and characterization of the enzyme responsible for the oxidative cyclization of the dihydrostilbene precursor is a critical next step. Furthermore, the discovery and functional analysis of the specific tailoring enzymes that decorate the dihydrophenanthrene core will provide a complete picture of the biosynthetic cascade. The identification and characterization of the this compound biosynthetic gene cluster would open up avenues for heterologous expression and metabolic engineering to produce this and related compounds in microbial or plant-based systems for further pharmacological evaluation and potential therapeutic applications.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inclusion of persistent organic pollutants in humification processes: direct chemical incorporation of phenanthrene via oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase [mdpi.com]

- 7. Frontiers | Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsnet.org [apsnet.org]

- 11. mdpi.com [mdpi.com]

- 12. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cjm.ichem.md [cjm.ichem.md]

In Silico Prediction of Flavidinin (represented by Fisetin) Bioactivity: A Technical Guide

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of a representative flavonoid, Fisetin (3,3′,4′,7-tetrahydroxyflavone), which will serve as a proxy for "Flavidinin" for the purposes of this technical document. The computational approaches detailed herein are pivotal in modern drug discovery, enabling rapid screening and characterization of natural compounds for therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.

Core Bioactivities of Fisetin

In silico and subsequent in vitro and in vivo studies have demonstrated that Fisetin exhibits potent anti-inflammatory and antioxidant properties. These activities are primarily attributed to its ability to modulate key cellular signaling pathways. Fisetin has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant defense system.[1]

Data Presentation: Quantitative In Silico Predictions

The following tables summarize quantitative data from various in silico studies on Fisetin, providing insights into its binding affinities with key protein targets and its predicted pharmacokinetic properties.

Table 1: Molecular Docking Performance of Fisetin against Various Protein Targets

| Target Protein | PDB ID | Biological Role | Predicted Binding Energy (kcal/mol) |

| Cathepsin B | 1GMY | Protease involved in neuroinflammation | -10.01 |

| Calpain-1 | 2ARY | Protease implicated in neurodegeneration | -9.95 |

| Caspase 1 | 1lBC | Inflammatory caspase | -8.18 |

| Acetylcholinesterase (AChE) | 1EVE | Neurotransmitter degradation | -28.2652 (Docking Score) |

| Amyloid Beta-Binding Alcohol Dehydrogenase (ABAD) | 1SO8 | Alzheimer's Disease pathology | -15.0147 (Binding Energy) |

| Vascular Endothelial Growth Factor (VEGF) | - | Angiogenesis | -7.5 |

| TGFβR-1 | 6B8Y | Cell growth, differentiation, and fibrosis | -41.57 (MM-GBSA) |

Data compiled from multiple molecular docking studies. Note that scoring functions and units may vary between studies.[2][3][4][5]

Table 2: Predicted ADMET Properties of Fisetin

| Property | Parameter | Predicted Value/Classification | Significance |

| Absorption | Water Solubility | Moderately Soluble | Affects dissolution and absorption. |

| GI Absorption | High | High probability of absorption from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Limited ability to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux from cells, affecting bioavailability. | |

| Metabolism | CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform. | |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. | |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform. | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. | |

| Excretion | - | - | Data not readily available from general prediction models. |

| Toxicity | AMES Toxicity | - | Requires specific prediction models. |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Favorable physicochemical properties for an oral drug. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

These properties are typically predicted using web-based platforms like SwissADME.[6][7]

Experimental Protocols: In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential inhibitory mechanisms and binding affinity.

Objective: To predict the binding energy and interaction patterns of Fisetin with a protein target (e.g., NF-κB p65 subunit).

Methodology:

-

Protein Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Polar hydrogens are added, and charges (e.g., Gasteiger) are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of Fisetin is obtained from a database like PubChem or ZINC.[3]

-

The ligand's geometry is optimized using computational chemistry software (e.g., Gaussian 09) or tools like Avogadro to find the lowest energy conformation.

-

Charges are computed, and rotatable bonds are defined.

-

-

Docking Simulation (using AutoDock as an example):

-

A grid box is defined around the active site of the target protein. The grid size is set to encompass the binding pocket.

-

The Lamarckian Genetic Algorithm is commonly employed for the docking search.

-

Multiple docking runs (e.g., 50-100) are performed to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

The results are clustered based on root-mean-square deviation (RMSD).

-

The lowest binding energy conformation from the most populated cluster is selected as the most probable binding mode.

-

Interactions (e.g., hydrogen bonds, hydrophobic interactions) between Fisetin and the protein's amino acid residues are visualized and analyzed using software like PyMOL or Discovery Studio.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness and potential pharmacokinetic profile of a compound.

Objective: To assess the ADMET properties of Fisetin using a web-based platform.

Methodology (using SwissADME as an example):

-

Input: The chemical structure of Fisetin is provided as a SMILES string or drawn using a molecular editor.

-

Computation: The SwissADME server calculates a wide range of parameters based on the input structure.[7] This includes:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), TPSA (Topological Polar Surface Area), and solubility.[6]

-

Pharmacokinetics: Predictions for GI absorption, BBB permeability, P-gp substrate status, and inhibition of Cytochrome P450 (CYP) isoforms.[7]

-

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, Ghose filter, and Veber rule.

-

Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.

-

-

Output and Interpretation: The results are presented in a comprehensive report. The "BOILED-Egg" model, for instance, provides a graphical representation of predicted GI absorption and BBB permeation.[6] These predictions help in the early identification of potential liabilities of a drug candidate.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for the in silico prediction of flavonoid bioactivity.

Signaling Pathway Diagrams

Caption: this compound's role in the NF-κB anti-inflammatory pathway.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. jspb.ru [jspb.ru]

- 3. bioinformation.net [bioinformation.net]

- 4. An In-Silico Identification of Potential Flavonoids against Kidney Fibrosis Targeting TGFβR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tijer.org [tijer.org]

- 6. phytojournal.com [phytojournal.com]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Flavonoids

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The term "flavidinin" does not correspond to a recognized compound in the scientific literature. It is presumed that this may be a proprietary name, a novel compound not yet publicly documented, or a typographical error. The following protocols are established for the extraction and purification of flavonoids, a broad class of polyphenolic secondary metabolites in plants, and can be adapted for specific flavonoid compounds.

Introduction

Flavonoids are a diverse group of natural products with a variety of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Effective extraction and purification are critical steps for the research and development of flavonoid-based therapeutics. This document provides detailed protocols for the extraction of flavonoids from plant material and their subsequent purification.

Extraction of Flavonoids

The choice of extraction method depends on the specific flavonoid, the plant matrix, and the intended scale of the operation. Below are protocols for common extraction techniques.

Conventional Solvent Extraction

This method is widely used due to its simplicity and scalability.

Protocol:

-

Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the material into a fine powder (e.g., 40-60 mesh).

-

Maceration:

-

Suspend the powdered plant material in a suitable solvent (see Table 1) in a sealed container. A common solid-to-solvent ratio is 1:10 to 1:20 (w/v).

-

Agitate the mixture at a controlled temperature for a specified duration (e.g., 24-48 hours at room temperature).

-

-

Filtration: Separate the extract from the solid residue by filtration through cheesecloth or a filter paper (e.g., Whatman No. 1).

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40-50°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C in an airtight, light-protected container.

Table 1: Solvent Selection for Flavonoid Extraction

| Solvent System | Target Flavonoids | Typical Conditions | Reference |

| 70% Ethanol (v/v) | Broad range of flavonoids | Room temperature, 24h | [3] |

| 80% Methanol (v/v) | Flavonoid glycosides | Room temperature, 24h | General lab practice |

| Acetone:Water (70:30, v/v) | Proanthocyanidins, Flavonols | Room temperature, 2h with stirring | [3] |

| Ethyl Acetate | Aglycones and less polar flavonoids | Sequential extraction after aqueous alcohol | [3] |

Microwave-Assisted Extraction (MAE)

MAE can significantly reduce extraction time and solvent consumption.[4]

Protocol:

-

Sample Preparation: Prepare the powdered plant material as described in section 2.1.

-

Extraction:

-

Place the sample in a microwave-transparent extraction vessel and add the appropriate solvent (e.g., 50% ethanol).

-

Set the microwave power, temperature, and extraction time (see Table 2).

-

-

Post-Extraction: Allow the vessel to cool, then filter the extract and concentrate it as described in section 2.1.

Table 2: Optimized Conditions for Microwave-Assisted Extraction of Flavonoids

| Plant Source | Solvent | Solid:Liquid Ratio | Microwave Power | Temperature | Time | Yield | Reference |

| Alpinia oxyphylla | 50% Ethanol | 1:20 | Not specified | 70°C | 3 cycles | 28.24% | [1] |

| Melastoma sanguineum | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.[1]

Protocol:

-

Sample Preparation: Prepare the powdered plant material as described in section 2.1.

-

Extraction:

-

Load the sample into the extraction vessel of the SFE system.

-

Pump supercritical CO2 (often with a co-solvent like ethanol or methanol) through the vessel at a set temperature and pressure (see Table 3).

-

-

Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.

-

Post-Processing: The collected extract may require minimal post-processing.

Table 3: Supercritical Fluid Extraction Parameters for Flavonoids

| Plant Source | Co-solvent | Temperature (°C) | Pressure (MPa) | CO2 Flow Rate (mL/min) | Reference |

| Mango Kernel | Not specified | Not specified | Not specified | Not specified | [1] |

| Tanacetum parthenium | Not specified | Not specified | Not specified | Not specified | [1] |

Purification of Flavonoids

Crude extracts typically contain a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of specific flavonoids.

Solid-Phase Extraction (SPE)

SPE is often used for initial sample clean-up and fractionation.

Protocol:

-